5alpha-Androstan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRNUNYBVFVQI-QYXZOKGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118371-41-8, 1224-95-9 | |
| Record name | Androstan-3-one, labeled with tritium, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118371-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstan-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5.ALPHA.-ANDROSTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MTS8QN3OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Transformations of 5alpha Androstan 3 One
Precursor Pathways Leading to 5alpha-Androstan-3-one Formation
The biosynthesis of this compound primarily originates from C19 steroid precursors through well-established enzymatic pathways. These pathways are fundamental in determining the androgenic landscape within the body.
Origin from C19 Steroid Precursors (e.g., Androstenedione (B190577), Testosterone)
The principal precursors for the synthesis of this compound are the C19 steroids, androstenedione and testosterone (B1683101). wikipedia.org In what is often termed the "classical" or "canonical" pathway, testosterone is directly converted to dihydrotestosterone (B1667394) (DHT), a potent androgen. wikipedia.orgwikipedia.org Similarly, androstenedione can be converted to 5alpha-androstanedione, which can then be further metabolized. wikipedia.org This conversion from androstenedione to 5alpha-androstanedione is a significant pathway in certain tissues, such as female genital skin. wikipedia.org
The conversion of testosterone to DHT is a critical step in androgen action, particularly in tissues like the prostate gland, skin, and hair follicles. wikipedia.orgnih.gov While testosterone itself is a potent androgen, its 5-alpha reduced metabolite, DHT, often mediates many of its biological effects. thomassci.comsigmaaldrich.com
Role of 5alpha-Reductase in Its Biosynthesis
The enzyme 5alpha-reductase is paramount in the biosynthesis of this compound and its derivatives. wikipedia.org This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) in the A-ring of steroid substrates, leading to the formation of 5-alpha reduced steroids. wikipedia.orgmdpi.com
There are three known isoenzymes of 5alpha-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org SRD5A2 is the predominant form in the prostate, while SRD5A1 is more prevalent in the liver and skin. nih.gov These enzymes act on various 3-oxo-Δ4,5 C19 and C21 steroids. wikipedia.org For instance, 5alpha-reductase converts testosterone to dihydrotestosterone and androstenedione to 5alpha-androstanedione. wikipedia.orgwikipedia.org
The activity of 5alpha-reductase is a key determinant of the androgenic potential within specific tissues. For example, high rates of DHT formation from testosterone have been observed in perineal skin sites like the scrotum and labia majora. nih.govnih.gov
Alternative or "Backdoor" Pathways to Androstane (B1237026) Metabolites
In addition to the classical pathway, an alternative route, termed the "backdoor pathway," can lead to the synthesis of DHT without testosterone or androstenedione serving as direct intermediates. wikipedia.orgnih.gov This pathway is particularly relevant in certain physiological and pathological conditions, such as male sexual development and some forms of congenital adrenal hyperplasia. wikipedia.orgbioscientifica.comnih.gov
The backdoor pathway typically starts with 17α-hydroxyprogesterone. wikipedia.orgnih.gov Through a series of enzymatic reactions involving 5alpha-reduction and subsequent modifications, this precursor is converted to androsterone (B159326), which is then metabolized to 5alpha-androstane-3alpha,17beta-diol (B1664111). wikipedia.orgnih.gov The final step in this pathway is the oxidation of 5alpha-androstane-3alpha,17beta-diol to DHT. wikipedia.org Recent research suggests that androsterone is a primary androgen produced via this pathway in the human male fetus, with the placenta, liver, and adrenal glands being significant sites of its synthesis. nih.govnih.gov In some contexts, like castration-resistant prostate cancer, a pathway involving the conversion of androstenedione to 5alpha-androstanedione and then to DHT, bypassing testosterone, appears to be dominant. nih.gov
Downstream Metabolic Fates and Metabolites of this compound
Conversion to Dihydrotestosterone (17β-hydroxy-5alpha-androstan-3-one)
A primary metabolic fate of this compound (specifically, 5alpha-androstanedione) is its conversion to the potent androgen, dihydrotestosterone (17β-hydroxy-5alpha-androstan-3-one). wikipedia.org This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.org This conversion is a critical step in the androgen synthesis pathway, particularly in the "5α-dione pathway" observed in castration-resistant prostate cancer. nih.gov
Formation of Androstanediols (e.g., 5alpha-Androstane-3alpha,17beta-diol)
This compound and its more potent derivative, DHT, can be further metabolized to androstanediols. A key metabolite is 5alpha-Androstane-3alpha,17beta-diol (also known as 3alpha-androstanediol or 3α-diol). rupahealth.comwikipedia.org The conversion of DHT to 5alpha-Androstan-3alpha,17beta-diol is primarily carried out by the enzyme 3alpha-hydroxysteroid dehydrogenase (3α-HSD). rupahealth.com This conversion occurs in various tissues, including the testes, prostate, liver, brain, and skin. rupahealth.com
The formation of androstanediols is significant as it represents a catabolic pathway for DHT, reducing its androgenic activity. rupahealth.com However, some of these metabolites, like 5alpha-androstane-3alpha,17beta-diol, can have their own biological activities, including neurosteroidal effects. wikipedia.org In some species and developmental stages, this diol can also be formed via the backdoor pathway and subsequently converted back to DHT in target tissues. bioscientifica.com The interconversion between DHT and androstanediols is a dynamic process that helps regulate local androgen concentrations.
Conjugation and Excretion Pathways of this compound and its Metabolites
To facilitate excretion from the body, this compound and its various metabolites undergo phase II biotransformation reactions, primarily conjugation. These processes increase the water solubility of the steroid molecules, allowing for their elimination via urine or bile. hmdb.ca The two main conjugation pathways are glucuronidation and sulfation.
Glucuronidation is the process of attaching glucuronic acid to the steroid. hmdb.ca This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. hmdb.canih.gov Several UGT isoforms, including UGT2B7, UGT2B15, and UGT2B17, exhibit activity towards androstane steroids, with varying stereo- and regioselectivity. nih.gov For instance, UGT2B17 can glucuronidate androsterone (a metabolite) at the 3-OH position. nih.gov The resulting glucuronide conjugates, such as 5alpha-dihydrotestosterone 17-O-(beta-D-glucuronide), are highly water-soluble and can be efficiently excreted by the kidneys into the urine. hmdb.canih.gov
Sulfation is another significant conjugation pathway where a sulfo group is added to the steroid molecule. This is catalyzed by sulfotransferase enzymes (SULTs) in the liver and other tissues. ontosight.ai The resulting sulfate (B86663) esters, like androsterone sulfate and 5α-androstane-3β,17β-diol disulfate, are also readily excreted. ontosight.aibham.ac.uknih.gov Studies have identified sulfated metabolites like 5α-androstane-3β,17β-diol sulfate and 3β-hydroxy-5α-androstan-17-one sulfate as major secretory products in some species. nih.gov
The conjugated metabolites are transported in the bloodstream to the kidneys, where they are filtered and eliminated in the urine. hmdb.caontosight.ainih.gov The profile of excreted metabolites can vary, and in some cases, the recovery of certain steroids in the urine is low, suggesting that direct secretion of conjugated forms may also be a relevant pathway of elimination. nih.gov
Table 2: Conjugation of this compound and its Metabolites
| Conjugation Pathway | Enzyme Family | Key Isoforms (for related steroids) | Resulting Product Example | Reference(s) |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT2B7, UGT2B15, UGT2B17 | 5alpha-dihydrotestosterone 17-O-(beta-D-glucuronide) | hmdb.canih.govnih.gov |
| Sulfation | Sulfotransferases (SULTs) | SULT2A1 | 5α-androstane-3β,17β-diol disulfate | ontosight.aibham.ac.uk |
Enzymatic Regulation of 5alpha Androstan 3 One Homeostasis
Enzymes Involved in the Synthesis and Metabolism of 5alpha-Androstan-3-one
The synthesis and metabolic fate of this compound are dictated by a cohort of enzymes with distinct substrate specificities and tissue distribution patterns. These include the steroid 5alpha-reductases, which are pivotal for its formation, as well as hydroxysteroid dehydrogenases and cytochrome P450 enzymes that are crucial for its conversion to less active or inactive metabolites.
The enzymatic conversion of testosterone (B1683101) to this compound is catalyzed by the steroid 5alpha-reductase (SRD5A) enzyme family. This conversion is a critical step as this compound exhibits a higher binding affinity for the androgen receptor than testosterone, making it a more potent androgen. The 5alpha-reductase enzymes irreversibly reduce the double bond between carbons 4 and 5 of testosterone in a reaction that requires the cofactor NADPH.
In humans, three isoenzymes of 5alpha-reductase have been identified, each encoded by a separate gene (SRD5A1, SRD5A2, and SRD5A3) and exhibiting distinct biochemical properties and tissue expression profiles.
5alpha-Reductase Type 1 (SRD5A1): This isoenzyme is primarily expressed in non-genital skin, scalp, liver, and to a lesser extent, the prostate. It is involved in both androgen and bile acid metabolism. In certain conditions, such as prostate cancer progression, the expression of SRD5A1 increases.
5alpha-Reductase Type 2 (SRD5A2): SRD5A2 is the predominant isoenzyme in male reproductive tissues, including the prostate, seminal vesicles, and epididymis, as well as in genital skin. Its crucial role in male sexual development is highlighted by the clinical manifestations observed in individuals with deficiencies in this enzyme. While it is the major isoform in a healthy prostate, its expression tends to decrease during the progression of prostate cancer.
5alpha-Reductase Type 3 (SRD5A3): The third isoenzyme, SRD5A3, is involved in N-linked protein glycosylation through its role in the synthesis of dolichol. While it can catalyze the reduction of testosterone, its primary physiological role in steroid metabolism is still under investigation. Knockdown of SRD5A3 expression has been shown to decrease the ratio of DHT to testosterone in certain cancer cell lines.
| Isoenzyme | Gene | Primary Tissue Distribution | Key Roles |
|---|---|---|---|
| 5alpha-Reductase Type 1 | SRD5A1 | Non-genital skin, scalp, liver, prostate | Androgen and bile acid metabolism |
| 5alpha-Reductase Type 2 | SRD5A2 | Prostate, seminal vesicles, genital skin | Male sexual development, primary prostatic androgen synthesis |
| 5alpha-Reductase Type 3 | SRD5A3 | Widely expressed | N-linked protein glycosylation, potential role in steroid metabolism |
Once formed, this compound can be further metabolized by hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the interconversion of steroids by catalyzing the oxidation or reduction of hydroxyl and keto groups at various positions on the steroid nucleus. In the context of this compound metabolism, the 3alpha- and 3beta-HSDs are of particular importance.
3alpha-Hydroxysteroid Dehydrogenases (3alpha-HSDs): These enzymes, which are part of the aldo-keto reductase (AKR) superfamily, catalyze the conversion of this compound to 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol). This conversion significantly reduces the androgenic activity of the molecule. The reaction is reversible, and some 3alpha-HSDs can also catalyze the back-conversion of 3alpha-diol to this compound, thereby regulating the intracellular levels of this potent androgen. Different isoforms of 3alpha-HSD exist with varying cofactor preferences (NADPH or NADH) and subcellular localizations (cytosolic or microsomal).
3beta-Hydroxysteroid Dehydrogenases (3beta-HSDs): The 3beta-HSDs are primarily involved in the synthesis of all steroid hormones. In the metabolism of this compound, they can convert it to its inactive form, 5alpha-androstane-3beta,17beta-diol (3beta-diol). This conversion is another key step in the catabolism and inactivation of this compound.
17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs): These enzymes catalyze the interconversion between 17-keto and 17-hydroxy steroids. For instance, 17beta-HSD can convert 5alpha-androstanedione to this compound. Conversely, they can also be involved in the conversion of this compound to other metabolites.
| Enzyme Family | Reaction | Effect on Androgenic Activity |
|---|---|---|
| 3alpha-Hydroxysteroid Dehydrogenases | This compound ↔ 5alpha-androstane-3alpha,17beta-diol | Decreased |
| 3beta-Hydroxysteroid Dehydrogenases | This compound → 5alpha-androstane-3beta,17beta-diol | Decreased |
| 17beta-Hydroxysteroid Dehydrogenases | 5alpha-androstanedione → this compound | Increased |
The cytochrome P450 (CYP) superfamily of enzymes, which are primarily known for their role in xenobiotic metabolism, also participate in the metabolism of endogenous steroids, including this compound and its metabolites. These enzymes typically introduce hydroxyl groups into the steroid molecule, increasing its water solubility and facilitating its excretion.
For example, CYP7B1 has been shown to hydroxylate 5alpha-androstane-3alpha,17beta-diol, a metabolite of this compound. This action represents a further step in the catabolic pathway of androgens. In rat prostate microsomes, a specific cytochrome P450 enzyme is responsible for the hydroxylation of 5alpha-androstane-3beta,17beta-diol at the 6-alpha, 7-alpha, and 7-beta positions. The CYP3A4 enzyme can metabolize testosterone to less active forms, thereby influencing the precursor pool for this compound synthesis.
Regulatory Mechanisms of Enzyme Activity and Gene Expression
The activity and expression of the enzymes that control this compound homeostasis are subject to complex regulatory mechanisms. These include control at the level of gene transcription and post-translational modifications that can rapidly modulate enzyme function.
The expression of the genes encoding the 5alpha-reductases and HSDs is regulated by various factors, most notably by androgens themselves, creating feedback and feed-forward loops.
Androgen Receptor-Mediated Regulation: The androgen receptor (AR) plays a central role in regulating the transcription of the SRD5A genes. In prostate cancer cells, androgen stimulation has been shown to induce the expression of the SRD5A1 gene, creating a positive feedback loop where androgens promote the synthesis of the enzyme responsible for their conversion to the more potent DHT. Conversely, in the same context, androgen receptor activation can repress the expression of the SRD5A2 gene. This differential regulation contributes to the observed "isoform switching" during prostate cancer progression. Antiandrogens can block this AR-mediated regulation of both SRD5A1 and SRD5A2.
Other Transcriptional Factors and Epigenetic Modifications: The expression of SRD5A1 is also influenced by other transcription factors, such as those from the ETV4 family. Furthermore, the SRD5A1 gene is susceptible to epigenetic regulation, including DNA methylation, which can be influenced by environmental factors and can have lasting effects on its expression. Insulin (B600854) has also been shown to increase the expression of 5alpha-reductase type 1 mRNA through the Akt signaling pathway.
Beyond transcriptional control, the activity of these enzymes can be modulated by post-translational modifications and interactions with the cellular environment.
Cofactor Availability: The activity of both 5alpha-reductases and HSDs is dependent on the availability of the cofactors NADPH and NADH. The cellular redox state and the activity of metabolic pathways that generate these cofactors can therefore influence the rate of this compound synthesis and metabolism.
Phosphorylation: While specific phosphorylation sites on 5alpha-reductase that directly regulate its activity are not extensively characterized in the provided context, it is a common mechanism for regulating enzyme function.
Membrane Lipid Environment: For membrane-bound enzymes like 5alpha-reductase, the composition of the surrounding lipid bilayer is crucial for their activity. Studies have shown that modifying the membrane phospholipid environment through the action of phospholipases can significantly alter 5alpha-reductase activity, suggesting that the structural integrity of the membrane plays a key role in the post-translational regulation of this enzyme. For instance, treatment with phospholipase A(2) or phospholipase C has been shown to inhibit 5alpha-reductase activity in human benign prostatic hyperplasia tissue.
N-linked Glycosylation: The SRD5A3 isoenzyme's primary function is linked to N-linked protein glycosylation, a critical post-translational modification for a wide range of proteins. This highlights a different level of interaction between steroid metabolism and fundamental cellular processes.
Inhibition and Modulation of Enzymes Involved in this compound Pathways
The homeostasis of this compound, a potent androgen also known as dihydrotestosterone (B1667394) (DHT), is meticulously controlled by a network of enzymes. The activity of these enzymes can be altered by various endogenous and exogenous compounds, leading to significant shifts in the concentration and biological activity of this compound. The targeted inhibition and modulation of these enzymes, primarily 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, are key areas of research for understanding and influencing androgen-dependent physiological and pathological processes.
Inhibition of 5α-Reductase (SRD5A)
The 5α-reductase enzyme family is responsible for the irreversible conversion of testosterone into the more potent this compound (DHT). nih.gov Inhibition of this enzyme is a direct mechanism for reducing DHT levels. There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org Various synthetic and natural compounds have been identified as inhibitors of these isozymes.
Synthetic Inhibitors:
Synthetic inhibitors, particularly 4-azasteroid derivatives, have been extensively developed. wikipedia.org
Finasteride (B1672673) is a selective inhibitor that potently targets the type 2 and type 3 isozymes of 5α-reductase. wikipedia.orgwikipedia.org It demonstrates a mean inhibitory concentration (IC50) of 69 nM for SRD5A2 and 360 nM for SRD5A1. wikipedia.org
Dutasteride is a dual inhibitor, targeting both SRD5A1 (IC50 of 7 nM) and SRD5A2 (IC50 of 6 nM) and has also been found to inhibit SRD5A3 (IC50 of 0.33 nM). wikipedia.org This leads to a more profound reduction in DHT levels compared to finasteride. wikipedia.org
Epristeride is another steroidal inhibitor, though its potency is not as significant as finasteride or dutasteride. wikipedia.org
Turosteride is a selective 5α-reductase inhibitor with IC50 values of 55 nM and 53 nM for human and rat prostatic enzymes, respectively. nih.gov
| Inhibitor | Type | Target Isozyme(s) | Reported IC50 |
| Finasteride | Synthetic 4-Azasteroid | SRD5A2, SRD5A3 > SRD5A1 | 69 nM (SRD5A2), 360 nM (SRD5A1) wikipedia.org |
| Dutasteride | Synthetic 4-Azasteroid | SRD5A1, SRD5A2, SRD5A3 | 7 nM (SRD5A1), 6 nM (SRD5A2), 0.33 nM (SRD5A3) wikipedia.org |
| Epristeride | Synthetic Steroidal | Specific, noncompetitive | Less potent than Finasteride or Dutasteride wikipedia.org |
| Turosteride | Synthetic Steroidal | SRD5A (human and rat) | 55 nM (human) nih.gov |
Natural Inhibitors:
A diverse range of natural compounds, particularly polyphenols and fatty acids, have been shown to inhibit 5α-reductase activity. nih.gov
Polyphenols: The green tea catechin, (-)-epigallocatechin (B1671488) gallate (EGCG), is a known inhibitor. nih.gov Other flavonoids such as myricetin, quercetin, baicalein, and fisetin (B1672732) are potent inhibitors of the type 1 isozyme. nih.gov Conversely, biochanin A, daidzein, and genistein (B1671435) are more effective at inhibiting the type 2 isozyme. nih.gov
Fatty Acids: Certain unsaturated fatty acids exhibit inhibitory effects. The order of potency is generally gamma-linolenic acid > alpha-linolenic acid > linoleic acid > oleic acid. wikipedia.org
Herbal Extracts: Lipido-sterol extracts from the berries of saw palmetto (Serenoa repens) are known to inhibit both type 1 and type 2 isozymes. wikipedia.org Triterpenoids isolated from the mushroom Ganoderma lucidum have also demonstrated 5α-reductase inhibitory activity. gavinpublishers.com
| Inhibitor | Class | Target Isozyme(s) | Notes |
| (-)-Epigallocatechin gallate (EGCG) | Flavonoid (Catechin) | 5α-Reductase | Potent in cell-free assays nih.gov |
| Myricetin, Quercetin, Baicalein, Fisetin | Flavonoids | SRD5A1 > SRD5A2 | Presence of a catechol group is characteristic nih.gov |
| Genistein, Daidzein, Biochanin A | Flavonoids (Isoflavones) | SRD5A2 > SRD5A1 | Better inhibitors of the type 2 isozyme nih.gov |
| Gamma-Linolenic Acid | Unsaturated Fatty Acid | 5α-Reductase | One of the most potent inhibitory fatty acids wikipedia.org |
| Serenoa repens (Saw Palmetto) Extract | Herbal Extract | SRD5A1 (noncompetitive), SRD5A2 (uncompetitive) | Contains inhibitory phytosterols (B1254722) like β-Sitosterol wikipedia.org |
| Ganoderma lucidum (Reishi) Extract | Herbal Extract (Triterpenoids) | 5α-Reductase | The C-3 carbonyl group is characteristic of inhibitors gavinpublishers.com |
Inhibition and Modulation of 3α-Hydroxysteroid Dehydrogenases (3α-HSD)
The 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes, members of the aldo-keto reductase (AKR) superfamily, play a crucial role in the prereceptor metabolism of androgens. nih.govresearchgate.net They catalyze the reversible interconversion between the potent this compound (DHT) and its less active metabolite, 5α-androstane-3α,17β-diol. nih.govresearchgate.netrhea-db.org
The four human 3α-HSD isoforms (AKR1C1–AKR1C4) exhibit functional plasticity. nih.gov All isoforms can reduce (inactivate) DHT. nih.govresearchgate.net However, only the AKR1C2 isoform can efficiently catalyze the reverse reaction, oxidizing 5α-androstane-3α,17β-diol back into the active hormone DHT. nih.govresearchgate.net This makes AKR1C2 a key player in maintaining active androgen levels in tissues like the prostate.
Certain phytochemicals have been shown to inhibit 3α-HSD activity. Studies on human lung microsomes revealed that the isoflavones genistein and daidzein, as well as the coumestan (B1194414) coumestrol, act as mixed inhibitors of 3α-HSD. nih.govresearchgate.net In contrast, the steroids 5α-androstane-3,17-dione and 5α-pregnane-3,20-dione act as competitive inhibitors against the substrate this compound. nih.gov
| Modulator/Inhibitor | Class | Target Enzyme | Mechanism of Action |
| Genistein, Daidzein, Coumestrol | Phytochemicals | 3α-HSD | Mixed inhibition pattern nih.gov |
| 5α-Androstane-3,17-dione | Steroid | 3α-HSD | Competitive inhibition with 5α-DHT nih.gov |
| 5α-Pregnane-3,20-dione | Steroid | 3α-HSD | Competitive inhibition with 5α-DHT nih.gov |
Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
The 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) enzyme is pivotal in the biosynthesis of all major classes of steroid hormones. scbt.comwikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. scbt.com While its primary role is upstream of this compound synthesis, its inhibition can significantly alter the landscape of available steroid precursors.
Several compounds are known to potently inhibit 3β-HSD.
Trilostane acts as a competitive and reversible inhibitor of 3β-HSD. scbt.comjofem.org
Epostane is another potent inhibitor that binds to the enzyme's active site, disrupting the conversion of Δ5-3β-hydroxysteroids. scbt.com
Azastene and Cyanoketone are also recognized as potent inhibitors of 3β-HSD. wikipedia.org
Notably, studies have shown that inhibitors of 3β-HSD, such as trilostane, azastene, and cyanoketone, did not have an appreciable effect on the hydroxylation of 5α-androstane-3β,17β-diol, a downstream catabolic pathway. nih.gov
| Inhibitor | Type | Target Enzyme | Mechanism of Action |
| Trilostane | Synthetic Steroidal | 3β-HSD | Competitive, reversible inhibition scbt.comjofem.org |
| Epostane | Synthetic Steroidal | 3β-HSD | Potent inhibitor scbt.com |
| Azastene | Synthetic Steroidal | 3β-HSD | Potent inhibitor wikipedia.org |
| Cyanoketone | Synthetic Steroidal | 3β-HSD | Potent inhibitor wikipedia.org |
Molecular and Cellular Mechanisms Involving 5alpha Androstan 3 One Metabolites
Modulation of Cellular Proliferation and Differentiation by Androstane (B1237026) Metabolites
The downstream metabolites of 5alpha-Androstan-3-one, primarily the diol derivatives, exhibit varied and potent effects on cell proliferation and differentiation across different tissues. Their actions can be mediated through androgen receptor (AR)-dependent and independent pathways, including interactions with estrogen receptors (ER) and other nuclear receptors. nih.govhormonebalance.orgunimi.it This activity is particularly relevant in the context of hormone-sensitive cancers and stem cell biology. nih.govmdpi.com
In hormone-dependent breast cancer cell lines such as MCF7 and T47D, androgens and their metabolites can have divergent effects on proliferation. nih.gov While 5alpha-dihydrotestosterone (5alpha-DHT) does not significantly affect the proliferation of these cells at physiological levels in short-term incubations, its downstream metabolite, 5alpha-androstane-3beta,17beta-diol (3beta-Adiol), is shown to be estrogenic and induces growth. nih.govhormonebalance.org This growth stimulation is mediated through the activation of estrogen receptor-alpha (ERα), and its effects can be blocked by anti-estrogens like tamoxifen (B1202) and ICI 182,780. hormonebalance.org In longer incubations, both 5alpha-DHT and 5-androstene-3beta,17beta-diol can inhibit the proliferation induced by 17beta-estradiol. nih.gov
In the context of prostate cancer, androstane metabolites play a critical role in cell survival and proliferation, particularly in androgen-independent states. nih.govresearchgate.net The metabolite 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol) has been shown to support the survival and proliferation of human prostate cancer cells through AR-independent signaling pathways. nih.govresearchgate.net Unlike 5alpha-DHT, 3alpha-diol can promote the proliferation of AR-negative prostate cancer cells (PC-3) and LNCaP cells where the AR has been silenced. nih.gov This suggests that the accumulation of 3alpha-diol in the prostate could contribute to cancer growth even during androgen deprivation therapy. nih.gov Conversely, the isomer 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) has been found to inhibit prostate cancer cell migration by activating the estrogen receptor-beta (ERβ), demonstrating the nuanced and sometimes opposing roles of these metabolites. unimi.it
The influence of androstane metabolites extends to stem and progenitor cells, where the androgen receptor signaling pathway plays a differential role. nih.gov AR signaling generally promotes the differentiation of embryonic stem cells, bone marrow stromal cells, and prostate stem/progenitor cells, while inhibiting their self-renewal. nih.gov However, in hematopoietic stem/progenitor cells, AR activation promotes proliferation. nih.gov Testosterone (B1683101) and DHT have been shown to facilitate the differentiation of neural stem cells into neurons. mdpi.com Certain anabolic androgenic steroids, which are synthetic derivatives, may increase the risk of neoplastic transformation in ovarian putative stem cells by promoting a shift towards a cancer stem cell-like phenotype. mdpi.com
Beyond classical steroid hormone receptors, some androstane metabolites can interact with other nuclear receptors. For instance, the steroids androstanol (a 3-hydroxy androstane) and androstenol (B1195071) can act as inverse agonists for the constitutive androstane receptor-beta (CAR-beta). nih.gov They inhibit the constitutive activity of this receptor by promoting the release of transcriptional co-activators, representing an alternative signaling pathway for these steroid metabolites. nih.gov
Table 1: Effects of Androstane Metabolites on Cellular Proliferation
| Metabolite | Cell Line | Primary Effect | Receptor/Mechanism |
|---|---|---|---|
| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | MCF-7, T47D (Breast Cancer) | Growth Induction | Estrogen Receptor-alpha (ERα) Activation hormonebalance.org |
| 5alpha-dihydrotestosterone (5alpha-DHT) | MCF-7, T47D (Breast Cancer) | Inhibition of estradiol-induced proliferation (long-term) | Not specified nih.gov |
| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | LNCaP, PC-3 (Prostate Cancer) | Supports Survival & Proliferation | Androgen Receptor (AR)-Independent nih.govresearchgate.net |
| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | DU145 (Prostate Cancer) | Inhibition of Cell Migration | Estrogen Receptor-beta (ERβ) Activation unimi.it |
Table 2: Role of Androgen Receptor in Stem/Progenitor Cell Regulation
| Cell Type | Effect of AR on Self-Renewal/Proliferation | Effect of AR on Differentiation |
|---|---|---|
| Embryonic Stem Cells | Inhibition of self-renewal nih.gov | Promotion nih.gov |
| Bone Marrow Stromal Cells | Inhibition of self-renewal nih.gov | Promotion (except adipogenesis) nih.gov |
| Prostate Stem/Progenitor Cells | Inhibition of self-renewal nih.gov | Promotion nih.gov |
| Hematopoietic Stem/Progenitor Cells | Promotion of proliferation nih.gov | Stimulation of lineage differentiation nih.gov |
Physiological and Pathophysiological Roles of 5alpha Androstan 3 One and Its Metabolites
Developmental and Reproductive Physiology
The role of 5alpha-Androstan-3-one in the development and function of the male reproductive system is fundamental, beginning in fetal life and continuing through puberty and adulthood.
Role in Male Phenotypic Development and External Genitalia Differentiation
During embryonic development, the differentiation of the internal and external genitalia follows distinct hormonal cues. While testosterone (B1683101) is directly responsible for the development of the internal male structures (the epididymis, vas deferens, and seminal vesicles) from the Wolffian ducts, this compound is the principal androgen required for the masculinization of the external genitalia. researcher.lifegfmer.chnih.gov
In tissues of the urogenital sinus and genital tubercle, testosterone is converted to this compound by the enzyme 5alpha-reductase type 2. researcher.life This locally produced, potent androgen then binds to the androgen receptor, initiating a cascade of gene expression that drives the development of the penis, scrotum, and prostate gland from their undifferentiated precursor structures. wikipedia.orgnih.gov The critical nature of this process is highlighted by individuals with 5alpha-reductase deficiency, a genetic condition where the conversion of testosterone to this compound is impaired. These individuals, despite having a male (46,XY) karyotype and normal internal male ducts, are often born with ambiguous or predominantly female-appearing external genitalia. youtube.comjcrpe.orgnih.gov This underscores the indispensable role of this compound in complete male phenotypic differentiation. nih.gov
Influence on Reproductive Organ Development and Function
The influence of this compound extends to the postnatal development and lifelong function of male reproductive organs. It is a key hormone for the growth and maintenance of the prostate gland. nih.govresearchgate.net Within prostatic stromal and basal cells, testosterone is continually converted to this compound, which acts as the major androgen stimulating the growth and secretory function of the gland. nih.gov Androgens are also crucial for the morphogenesis of other reproductive organs, including the epididymis and seminal vesicles, during embryogenesis. nih.gov
At puberty, a surge in testosterone production leads to a corresponding increase in this compound levels in target tissues. This is essential for the maturational changes of male puberty, including the growth of the prostate and the appearance of secondary sexual characteristics. jcrpe.org The main reproductive hormones, including testosterone and its metabolites, are instrumental in sexuality and fertility throughout a male's life. endocrine.org
Effects on Sperm Maturation and Survival
While testosterone is the primary hormone controlling spermatogenesis within the testes, this compound and other androgens play a crucial role in the subsequent maturation and survival of spermatozoa as they pass through the epididymis. The epididymis is an androgen-dependent organ where sperm acquire motility and the ability to fertilize an egg.
Research has demonstrated the direct effects of this compound on sperm function. An organ culture study using rabbit epididymal tubules found that the addition of this compound to the culture medium significantly enhanced the fertilizing ability of spermatozoa that were initially immature. nih.gov In contrast, spermatozoa from the same region remained infertile in cultures without hormone addition. nih.gov Another study in castrated hamsters compared the effects of various androgens on sperm maturation and survival. The results indicated that this compound was more potent than testosterone in facilitating the development of fertilizing ability and was essential for maintaining sperm survival at control levels. nih.gov
| Androgen | Minimal Dose for Normal Fertilizing Ability (µg/day) | Minimal Dose for Normal Sperm Survival (µg/day) |
|---|---|---|
| Testosterone | 50 | 75 |
| This compound (5alpha-DHT) | 25 | 37.5 |
| 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol) | 9 | 12.5 |
| 5alpha-androstane-3beta,17beta-diol (3beta-diol) | Ineffective | Ineffective |
Data sourced from research on castrated hamsters, demonstrating the relative potency of different androgens in supporting epididymal function. nih.gov
Tissue-Specific Actions in Endocrine Systems
The actions of this compound are not confined to the reproductive tract. Its synthesis and activity in other tissues, such as the prostate, skin, and hair follicles, are critical for local homeostasis and contribute to several well-known physiological and pathophysiological conditions.
Activity in Prostate Gland Homeostasis
This compound is the principal androgen in the prostate gland, where it plays a central role in regulating normal growth and function. nih.govacs.org Testosterone circulating in the blood is taken up by prostate cells and converted to this compound by 5alpha-reductase, predominantly the type 2 isozyme. nih.govresearchgate.net This potent androgen then binds to the androgen receptor with higher affinity and dissociates more slowly than testosterone, leading to a more stable and potent transcriptional activation of genes responsible for prostate cell growth and survival. nih.govnih.gov
This pathway is also deeply implicated in prostate diseases. The development of benign prostatic hyperplasia (BPH) is driven by the continued action of this compound on prostate tissue. researchgate.net In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), intratumoral androgen synthesis continues to play a role. Recent findings suggest that in CRPC, an alternative "5α-androstanedione pathway" that bypasses testosterone may become a significant source of this compound, contributing to disease progression. nih.gov Furthermore, metabolites of this compound, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), may support prostate cancer cell survival and proliferation through signaling pathways that are independent of the androgen receptor. nih.gov
Regulation in Skin and Hair Follicles
In the skin and its appendages, this compound is a key regulator of sebaceous gland activity and hair growth. Microsomal preparations of human skin are capable of converting testosterone into this compound. nih.gov This local production of a potent androgen is linked to several common skin conditions. For instance, excessive androgenic activity, mediated by this compound, is a contributing factor to acne and seborrhea. nih.gov
Influence on Liver Metabolism
The liver is a central organ in the metabolism of steroid hormones, including this compound and its derivatives. It is equipped with a variety of enzymes that are responsible for the biotransformation of these compounds, which can influence both local and systemic hormonal balance. The metabolism of androgens in the liver is a complex process involving multiple enzymatic pathways.
Research has shown that the liver is involved in the metabolism of various androstane (B1237026) derivatives. For instance, in rat liver, 3beta-hydroxy-5alpha-androstan-17-one has been identified as a main metabolite of 5alpha-androstane-3beta,17beta-diol. nih.gov The liver's metabolic activity is crucial for regulating the levels of active androgens. The enzyme 5α-reductase, which is present in the liver, plays a significant role in the metabolism of androgens and glucocorticoids. tandfonline.com
Alterations in liver function can impact steroid metabolism. For example, studies in rats with fatty liver induced by orotic acid feeding showed a decrease in the 5alpha-reduction of 4-androstene-3,17-dione. nih.gov Furthermore, the use of certain anabolic androgenic steroids (AAS) has been associated with hepatotoxicity, leading to conditions such as cholestatic hepatitis. researchgate.net Some synthetic androgens have been shown to cause an increase in liver weight. aacrjournals.orgnih.gov
The table below summarizes the influence of select androgens on liver metabolism and function based on available research findings.
| Compound/Factor | Influence on Liver Metabolism | Research Finding |
| 5alpha-androstane-3beta,17beta-diol | Metabolized in the liver | The main less polar metabolite in the liver is 3beta-hydroxy-5alpha-androstan-17-one. nih.gov |
| 17beta-hydroxy-5alpha-androst-1-en-3-one (1-Testosterone) | Increases liver weight | Administration of this compound resulted in a significant increase in liver weight in vivo. aacrjournals.orgnih.gov |
| Orotic acid-induced fatty liver | Decreased 5alpha-reduction | A study on rats with fatty liver showed a 40-50% decrease in the 5alpha-reduction of 4-androstene-3,17-dione. nih.gov |
| Anabolic Androgenic Steroids (AAS) abuse | Potential for hepatotoxicity | Can lead to subcellular changes in hepatocytes, hepatocellular hyperplasia, and increased liver enzymes. researchgate.net |
Implications in Androgen-Related Disorders
Role in Benign Prostatic Hyperplasia (BPH) Pathogenesis
Benign prostatic hyperplasia (BPH) is a common condition in aging men characterized by the non-malignant enlargement of the prostate gland. nih.govnih.gov The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT). nih.govyoutube.com DHT is a potent androgen that is synthesized from testosterone by the enzyme 5α-reductase within the prostate gland. nih.govnih.gov
The conversion of testosterone to DHT is a critical step in the pathogenesis of BPH, as DHT has a higher affinity for the androgen receptor (AR) than testosterone. nih.gov This binding of DHT to the AR initiates a cascade of events that leads to the growth of both epithelial and stromal cells in the prostate. nih.gov Consequently, inhibitors of 5α-reductase are a cornerstone of medical therapy for BPH, as they reduce intraprostatic DHT levels, leading to a decrease in prostate volume and an improvement in symptoms. nih.govmedscape.comyoutube.com
Furthermore, DHT can be metabolized into other steroids that may also play a role in BPH. One such metabolite is 5α-androstane-3β-17β-diol (3β-Adiol), which is an estrogenic androgen that acts as a ligand for the estrogen receptor β (ERβ). nih.gov The interplay between androgenic and estrogenic signaling pathways within the prostate is thought to be important in the development of BPH. nih.gov
The following table outlines the key molecules involved in the hormonal pathogenesis of BPH.
| Molecule | Role in BPH Pathogenesis |
| Testosterone | Precursor to DHT. nih.gov |
| 5α-reductase | Enzyme that converts testosterone to DHT. nih.govnih.gov |
| Dihydrotestosterone (DHT) | The primary androgen responsible for prostatic growth in BPH. nih.govyoutube.com |
| Androgen Receptor (AR) | Mediates the effects of DHT on prostate cell growth. nih.gov |
| 5α-androstane-3β-17β-diol (3β-Adiol) | A metabolite of DHT with estrogenic properties that may influence BPH development through ERβ. nih.gov |
| Estrogen Receptor β (ERβ) | Receptor for 3β-Adiol, suggesting a role for estrogenic pathways in BPH. nih.gov |
Contribution to Prostate Cancer Progression and Androgen Independence
While androgens are crucial for the initial growth of prostate cancer, the progression to a more aggressive, androgen-independent state is a major clinical challenge. nih.govresearchgate.net Metabolites of this compound have been implicated in this process, exhibiting complex and sometimes opposing roles.
One key metabolite, 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), has been shown to support the survival and proliferation of human prostate cancer cells through signaling pathways that are independent of the androgen receptor (AR). nih.govresearchgate.net This is significant because conventional androgen deprivation therapy targets the AR signaling pathway. nih.gov The ability of 3alpha-diol to promote cancer cell growth in the absence of a functional AR suggests that it may contribute to the development of castration-resistant prostate cancer (CRPC). nih.govresearchgate.net The accumulation of 3alpha-diol within the prostate, potentially due to elevated levels of 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) in cancerous tissue, could sustain tumor growth even when androgen levels are low. nih.govresearchgate.net
In contrast, another metabolite, 5alpha-androstane-3beta,17beta-diol (3beta-Adiol), has demonstrated anti-proliferative and anti-metastatic effects in prostate cancer cells. nih.govresearchgate.net These effects are mediated through the activation of estrogen receptor beta (ERβ), a different hormonal signaling pathway. aacrjournals.orgnih.govresearchgate.net 3beta-Adiol has been found to inhibit the migration and invasion of prostate cancer cells and can reduce tumor growth and metastasis in preclinical models. nih.govresearchgate.net This suggests that the balance between the production and action of different this compound metabolites could be a critical determinant of prostate cancer progression.
The table below summarizes the contrasting roles of these two metabolites in prostate cancer.
| Metabolite | Receptor | Effect on Prostate Cancer Cells | Implication in Progression |
| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | Androgen Receptor (AR) - Independent | Promotes survival and proliferation. nih.govresearchgate.net | May contribute to androgen independence and CRPC. nih.govresearchgate.net |
| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Estrogen Receptor beta (ERβ) | Inhibits migration, proliferation, and invasion; reduces tumor growth and metastasis. aacrjournals.orgnih.govresearchgate.net | May have a protective role against progression and metastasis. nih.govresearchgate.net |
Involvement in Androgenetic Alopecia (Male Pattern Baldness)
Androgenetic alopecia, commonly known as male pattern baldness, is a hereditary condition characterized by a progressive miniaturization of hair follicles on the scalp. dermnetnz.org This process is largely driven by the action of androgens, particularly dihydrotestosterone (DHT). dermnetnz.orghshairclinic.co.uk
The key enzyme in the pathogenesis of androgenetic alopecia is 5-alpha reductase, which converts testosterone into the more potent DHT. hshairclinic.co.ukwikipedia.org There are two main types of 5-alpha reductase, and both are found in the pilosebaceous units of hair follicles. wikipedia.org In individuals with a genetic predisposition, hair follicles in certain areas of the scalp are particularly sensitive to the effects of DHT. dermnetnz.org
The binding of DHT to androgen receptors in these susceptible hair follicles leads to a shortening of the anagen (growth) phase of the hair cycle and a gradual shrinking of the follicle itself. dermnetnz.org Over time, this results in the production of shorter, finer hairs, and eventually, the follicle may cease to produce hair altogether. dermnetnz.org The concentration of DHT and the number of androgen receptors are often increased in the balding scalp.
Given that this compound is a key intermediate in the metabolic pathway that produces DHT, its regulation is central to the development of androgenetic alopecia. Therapies for male pattern baldness, such as finasteride (B1672673), work by inhibiting the 5-alpha reductase enzyme, thereby reducing the conversion of testosterone to DHT. youtube.commedicalnewstoday.comhims.com
The following table illustrates the hormonal cascade involved in androgenetic alopecia.
| Molecule | Role in Androgenetic Alopecia |
| Testosterone | The precursor hormone to DHT. hshairclinic.co.uk |
| 5-alpha reductase | The enzyme that converts testosterone to DHT. hshairclinic.co.ukwikipedia.org |
| Dihydrotestosterone (DHT) | The primary androgen that binds to hair follicle receptors, leading to miniaturization. dermnetnz.orghshairclinic.co.uk |
| Androgen Receptor | The receptor within hair follicle cells that, when bound by DHT, initiates the process of hair loss. |
Studies in Other Hormone-Sensitive Cancers
Hormone-sensitive cancers are malignancies whose growth is influenced by hormones. wikipedia.org While the role of androgens in prostate cancer is well-established, their involvement in other hormone-sensitive cancers, such as breast cancer, is also an area of active research.
In breast cancer, the expression of the androgen receptor (AR) is a significant factor. nih.gov Androgens can have different effects depending on the subtype of breast cancer. In estrogen receptor-alpha (ERα)-positive breast cancers, androgens can have anti-proliferative effects and may suppress estrogen-dependent growth. nih.gov However, in some contexts, particularly in the development of resistance to endocrine therapies, androgens like DHT can promote the proliferation of breast cancer cells. nih.gov
The metabolism of androgens within breast tissue is also important. For example, testosterone can be converted to estradiol (B170435) by the enzyme aromatase, which can then stimulate the growth of ERα-positive tumors. nih.gov Conversely, the conversion of testosterone to DHT by 5α-reductase can lead to androgenic effects. DHT itself can be further metabolized to 5α-androstane-3β,17β-diol (3β-diol), which has estrogenic properties and can influence cancer cell behavior. nih.gov
In triple-negative breast cancer (TNBC), which lacks ER, progesterone (B1679170) receptor, and HER2 expression, the AR is expressed in a subset of cases. nih.gov In these AR-positive TNBCs, androgens may promote tumorigenesis, and anti-androgen therapies are being investigated as a potential treatment strategy. nih.gov
The table below provides a summary of the role of androgens in different breast cancer contexts.
| Breast Cancer Subtype | Role of Androgens/AR |
| ERα-positive | Can have anti-proliferative effects by suppressing estrogen-dependent growth. nih.gov |
| Tamoxifen-resistant ERα-positive | DHT can promote proliferation, contributing to therapy resistance. nih.gov |
| ERα-negative (including TNBC) | Androgens may promote tumorigenesis in AR-positive cases. nih.gov |
| Normal Breast Tissue | High expression of AR is observed. nih.gov |
Neurosteroid Function and Central Nervous System Effects
Certain metabolites of this compound are classified as neurosteroids, which are steroids synthesized within the central nervous system (CNS) or that accumulate in the brain and can rapidly modulate neuronal excitability. nih.gov These neurosteroids often exert their effects through non-genomic mechanisms, by directly interacting with neurotransmitter receptors. nih.gov
A prominent neurosteroid metabolite is 5α-androstane-3α,17β-diol (also known as androstanediol). nih.gov This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govnih.gov By enhancing the action of GABA, androstanediol can increase the flow of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. nih.gov
This modulation of the GABA-A receptor by androstanediol is believed to underlie its observed anxiolytic, antidepressant-like, and anticonvulsant effects in preclinical studies. nih.govresearchgate.net For instance, systemic administration of androstenol (B1195071), a structurally similar compound, has been shown to have anxiolytic and antidepressant-like effects in mice. researchgate.net Androstanediol itself has demonstrated seizure-protective activity in animal models of epilepsy. nih.gov
The synthesis of these neurosteroids occurs in the brain from precursor hormones like testosterone, through the action of enzymes such as 5α-reductase and 3α-hydroxysteroid oxidoreductase. nih.gov The presence of these enzymes in various brain regions, including the hippocampus and neocortex, allows for the local production of neuroactive steroids. nih.gov
The table below summarizes the neurosteroid functions of this compound metabolites.
| Metabolite | Mechanism of Action | Central Nervous System Effects |
| 5α-androstane-3α,17β-diol (Androstanediol) | Positive allosteric modulator of the GABA-A receptor. nih.govnih.gov | Anxiolytic, antidepressant-like, anticonvulsant. nih.govresearchgate.net |
| Androstenol | Positive modulator of GABA-A receptors. researchgate.net | Anxiolytic-like and antidepressant-like effects in mice. researchgate.net |
Modulation of Neurotransmitter Receptor Activity (e.g., GABA-A Receptors) by Androstane Metabolites
The physiological effects of this compound are largely mediated by its metabolites, which act as potent modulators of neurotransmitter receptor activity, particularly the gamma-aminobutyric acid type A (GABA-A) receptors. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation plays a crucial role in regulating neuronal excitability.
Androstane metabolites, such as androsterone (B159326) (5alpha-androstan-3alpha-ol-17-one) and 5alpha-androstane-3alpha,17beta-diol (3alpha-androstanediol), are recognized as neurosteroids that positively modulate GABA-A receptors. nih.govresearchgate.net Unlike classic steroid hormones that act via nuclear receptors to alter gene expression, these neurosteroids can exert rapid, non-genomic effects by binding to allosteric sites on the GABA-A receptor complex. This binding enhances the receptor's response to GABA, the principal inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Research has demonstrated that androsterone acts as a positive allosteric modulator of GABA-A receptors. nih.gov Similarly, the related compound androstenol (5alpha-androst-16-en-3alpha-ol) has been shown to enhance GABA-activated currents in a concentration-dependent manner in cerebellar granule cells. nih.gov This potentiation of GABAergic inhibition is a key mechanism underlying the physiological and potential pathophysiological roles of these androstane metabolites.
The specificity of this interaction is highlighted by the differential effects of stereoisomers. For instance, 3alpha-androstanediol is a potent modulator of GABA-A receptors, while its stereoisomer, 3beta-androstanediol, is inactive at this receptor. researchgate.net This stereoselectivity underscores the specific structural requirements for the interaction between androstane metabolites and the GABA-A receptor.
Modulation of GABA-A Receptor Activity by Androstane Metabolites
| Metabolite | Effect on GABA-A Receptor | Mechanism of Action |
|---|---|---|
| Androsterone | Positive Allosteric Modulator | Enhances GABA-mediated chloride ion influx |
| 5alpha-androstane-3alpha,17beta-diol (3alpha-androstanediol) | Positive Allosteric Modulator | Potentiates GABAergic inhibition |
| Androstenol | Positive Allosteric Modulator | Enhances GABA-activated currents |
Potential Role in Seizure Regulation and Neuroprotection
The modulatory effects of androstane metabolites on GABA-A receptors translate into significant potential for regulating seizure activity and conferring neuroprotection. By enhancing inhibitory neurotransmission, these compounds can counteract the excessive neuronal excitation that characterizes seizures.
Studies in animal models have demonstrated the anticonvulsant properties of androsterone. nih.gov Intraperitoneal injection of androsterone protected mice from seizures induced by various chemoconvulsants and electrical stimulation. nih.gov The anticonvulsant activity is dose-dependent, and its efficacy varies across different seizure models. nih.gov For instance, androsterone was found to be more potent in the 6-Hz electrical stimulation model compared to the maximal electroshock model. nih.gov The metabolite etiocholanolone, a 5beta-epimer of androsterone, also exhibits anticonvulsant activity, albeit with lower potency. nih.gov
The neurosteroid 3alpha-androstanediol, a metabolite of testosterone, also possesses powerful anticonvulsant properties. researchgate.net It has been shown to suppress epileptiform bursting in rat hippocampal slices, further supporting its role in dampening neuronal hyperexcitability. researchgate.net The mechanism of this anticonvulsant action is believed to be its positive modulation of GABA-A receptors. researchgate.net
Beyond seizure regulation, androgens and their metabolites have been implicated in neuroprotection. Androgen treatment has been shown to prevent neuronal cell death in various injury models, such as facial nerve transection and kainate-induced lesions in the hippocampus. nih.gov While the precise contribution of this compound and its metabolites to these neuroprotective effects is an area of ongoing research, their ability to reduce seizure-induced neuronal damage is a plausible mechanism. By attenuating the severity and duration of seizures, these compounds can mitigate the subsequent neuronal injury.
Anticonvulsant Activity of Androstane Metabolites in Mice
| Metabolite | Seizure Model | ED50 (mg/kg) |
|---|---|---|
| Androsterone (5alpha,3alpha-A) | 6-Hz electrical stimulation | 29.1 |
| Pentylenetetrazol | 43.5 | |
| Pilocarpine | 105 | |
| 4-Aminopyridine | 215 | |
| Maximal electroshock | 224 | |
| Etiocholanolone (5beta,3alpha-A) | 6-Hz electrical stimulation | 76.9 |
| Pentylenetetrazol | 139 |
Behavioral and Olfactory Effects (e.g., Pheromone-like Properties of Derivatives)
Certain derivatives of androstane have been extensively studied for their behavioral and olfactory effects, particularly their pheromone-like properties. These compounds can influence mood, behavior, and physiological responses in a manner consistent with chemical signaling between individuals.
Androstenone (5alpha-androst-16-en-3-one), a volatile steroid found in human axillary sweat, is a well-known putative human pheromone. nih.govnih.gov The perception of androstenone's odor is highly variable among individuals, with some finding it unpleasant, others perceiving it as sweet or floral, and a significant portion of the population being anosmic (unable to smell it). nih.gov This variability in perception is linked to genetic differences in olfactory receptors. nih.gov In some animal species, such as pigs, androstenone acts as a releaser pheromone, eliciting specific mating behaviors. nih.gov In humans, its effects are more subtle and are considered to be modulator pheromones, influencing mood and emotion. nih.gov
Androstadienone (4,16-androstadien-3-one), another related steroid found in male secretions, has also been investigated for its pheromonal effects. nih.govnih.gov Studies have shown that exposure to androstadienone can influence mood in a gender-dimorphic manner, with reports of improved mood in females. nih.gov Repetitive olfactory exposure to androstadienone has been found to cause a shift in its hedonic perception and alter olfactory-evoked potentials, suggesting a form of olfactory learning. nih.gov
Androstenol (5alpha-androst-16-en-3alpha-ol) is another androstane derivative with pheromone-like properties. nih.gov It has a characteristic musky odor and has been shown to have anxiolytic-like and antidepressant-like effects in mice. nih.gov These behavioral effects are consistent with its activity as a positive modulator of GABA-A receptors. nih.gov
Advanced Methodologies for Research on 5alpha Androstan 3 One
Analytical Techniques for Quantification and Identification
The accurate measurement of 5alpha-Androstan-3-one in complex biological samples, such as plasma, serum, and tissue, is challenging due to its low endogenous concentrations and the presence of structurally similar steroids. nih.govthermofisher.com Consequently, highly specific and sensitive analytical methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for steroid analysis due to its high selectivity and sensitivity. nih.gov This technique is particularly effective for analyzing complex matrices where interfering substances can compromise the accuracy of other methods. nih.govamazonaws.com The process involves separating the target analyte from other sample components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer.
Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of multiple steroids, including this compound, in human plasma. nih.gov These methods often involve a simple sample preparation step, such as liquid-liquid extraction, to isolate the steroids before analysis. mdpi.com The high selectivity of MS/MS minimizes the matrix effects that can suppress or enhance the analyte signal, ensuring reliable quantification. nih.gov For some steroids with poor ionization efficiency, derivatization may be employed to enhance sensitivity, though many methods now allow for direct analysis. nih.gov
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase C18 column with a gradient elution of methanol (B129727) and water. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions. nih.gov |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction. mdpi.com |
| Lower Limit of Quantification (LLOQ) | Can reach levels as low as 1 pg/mL for certain steroids with derivatization. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to the low volatility and thermal instability of steroids like this compound, a derivatization step is essential prior to analysis. nih.gov Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection. nih.govnih.gov
Common derivatization procedures for steroids involve silylation, which targets hydroxyl groups, and methoximation for keto groups. diva-portal.org A widely used reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often mixed with other catalysts like trimethyliodosilane (TMIS) to ensure complete derivatization. researchgate.netmdpi.com Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and then identified by their mass spectra. nih.gov GC-MS methods have been optimized and validated for measuring the conversion of testosterone (B1683101) to this compound, showing good linearity, recovery, and precision. nih.gov
| Reagent | Target Functional Group | Purpose |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Keto (enolizable) | Increases volatility and thermal stability by forming trimethylsilyl (B98337) (TMS) derivatives. mdpi.com |
| Methoxyamine (MOA) HCl | Keto | Forms methoxime derivatives to prevent enolization and improve stability. researchgate.netrestek.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Another common silylating agent for creating TMS derivatives. diva-portal.org |
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and purification of steroids from complex mixtures prior to their quantification. dshs-koeln.de While LC-MS/MS is often preferred for ultimate detection, HPLC coupled with other detectors like Ultraviolet (UV) is crucial for method development and for isolating specific compounds for further study. nih.gov
In the context of this compound research, HPLC is used to separate it from its precursors and metabolites, such as testosterone, androstenedione (B190577), and the 5alpha-androstane-diols. dshs-koeln.de The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govijper.orgsielc.com The retention time of each steroid is characteristic under specific chromatographic conditions, allowing for its identification and collection. This separation is a critical prerequisite for accurate quantification by subsequent detection methods and is invaluable for purifying the compound for use in in vitro experiments. dshs-koeln.de
Competitive Binding Assays and Immunoassays
Before the widespread adoption of mass spectrometry, immunoassays were the primary method for quantifying steroid hormones. These methods, including radioimmunoassay (RIA), are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites. nih.govnih.gov
For this compound, an RIA would involve incubating the sample (containing unlabeled this compound) with a known quantity of radiolabeled this compound and a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled steroid in the sample. While sensitive, a significant drawback of immunoassays is potential cross-reactivity with other structurally similar steroids, which can lead to overestimated concentrations. annlabmed.org
A related technique is the competitive ligand-binding assay, which is used to determine the binding affinity of compounds to specific receptors, such as the androgen receptor (AR). nih.govnih.govspringernature.com In this setup, a radiolabeled ligand (e.g., [3H]-DHT) competes with unlabeled ligands (the test compound) for binding to the AR. nih.govresearchgate.net The ability of a compound to displace the radiolabeled ligand provides a measure of its binding affinity (IC50 or Ki). These assays are crucial for characterizing the androgenic potential of this compound and other compounds. nih.govumn.edu
In Vitro Experimental Models for Mechanistic Studies
To understand the cellular and molecular effects of this compound, researchers rely on various in vitro experimental models. These systems allow for controlled investigations into the compound's role in specific biological processes, free from the systemic complexities of an intact organism.
Cell Culture Systems (e.g., Reconstructed Human Epidermis, Prostate Cancer Cell Lines)
Reconstructed Human Epidermis (RHE): The skin is a key site of androgen metabolism. RHE models, such as SkinEthic®, provide a valuable tool for studying the cutaneous metabolism of steroids like testosterone. researchgate.net These three-dimensional tissue models are created from human keratinocytes cultured at the air-liquid interface, forming a structure that closely mimics native human epidermis. nih.govstraticell.com Studies using RHE models have demonstrated the expression of key enzymes like 5alpha-reductase type 1, which is responsible for the conversion of testosterone to this compound (DHT). researchgate.net This model allows researchers to investigate the local formation of DHT within the skin and to screen for substances that might modulate this process. researchgate.net
Prostate Cancer Cell Lines: Prostate cancer is a primary area of research for this compound, as it is the most potent natural androgen driving the growth of both normal and cancerous prostate tissue. nih.govnih.gov Various prostate cancer cell lines are used to study its effects.
LNCaP cells: This androgen-sensitive cell line is widely used to study androgen receptor (AR)-mediated effects. Studies have compared the signaling pathways activated by this compound and its metabolite, 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol). nih.govresearchgate.net
PC-3 and DU145 cells: These are androgen-independent prostate cancer cell lines. They are often used to investigate AR-independent mechanisms of action. For example, studies have shown that metabolites of this compound, such as 5alpha-androstane-3beta,17beta-diol (3beta-Adiol), can inhibit cancer cell migration through pathways involving the estrogen receptor beta (ERβ), a mechanism independent of the AR. nih.govaacrjournals.org
These cell culture systems are instrumental in dissecting the complex signaling cascades regulated by this compound and its metabolites, contributing to the understanding of prostate cancer progression and the development of novel therapeutic strategies. nih.govnih.gov
Microsomal Preparations and Recombinant Enzyme Assays
The study of this compound metabolism heavily relies on in vitro systems that utilize microsomal preparations and recombinant enzymes. Microsomes, which are vesicles formed from the endoplasmic reticulum of homogenized cells, are rich sources of key steroidogenic enzymes, particularly cytochrome P450 (CYP) and steroid 5α-reductase (SRD5A) isozymes. bioivt.comsigmaaldrich.com These preparations, typically derived from liver or specific target tissues like the prostate, allow researchers to investigate the kinetics and inhibition of enzymes responsible for the synthesis and catabolism of this compound in a controlled environment. nih.govnih.gov
A typical enzyme assay involves incubating the microsomal preparation or recombinant enzyme with a substrate, such as testosterone or androstenedione, and necessary cofactors like NADPH. nih.govmdpi.com The reaction is then stopped, and the resulting metabolites, including this compound, are separated and quantified using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS). dntb.gov.uaresearchgate.net For example, studies have used microsomal fractions from rat prostate to measure the conversion of testosterone to this compound (DHT) to assess the inhibitory activity of various compounds. mdpi.com
| Assay System | Source | Key Enzymes Present | Typical Application | Reference |
|---|---|---|---|---|
| Liver Microsomes | Human, Rat, Mouse | CYPs, SRD5A1, UGTs | Studying hepatic metabolism and clearance of androgens. | sigmaaldrich.comnih.gov |
| Prostate Microsomes | Human, Rat | SRD5A1, SRD5A2, AKR1C family | Investigating local synthesis of this compound and screening 5α-reductase inhibitors. | mdpi.com |
| Recombinant SRD5A1/SRD5A2 | cDNA expressed in host cells (e.g., insect, yeast) | Specific 5α-reductase isozyme | Determining isozyme-specific kinetics and inhibition profiles. | nih.gov |
| S9 Fraction | Liver homogenate (9000g supernatant) | Microsomal (Phase I) and Cytosolic (Phase II) enzymes | Broader metabolic profiling, including both oxidation and conjugation reactions. | bioivt.comnih.gov |
Use of Radiolabeled this compound and its Precursors/Metabolites
Radiolabeling is a cornerstone technique for elucidating the metabolic pathways of steroids, including this compound. By tagging precursors like progesterone (B1679170), androstenedione, or testosterone with radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can trace their conversion into various metabolites. nih.govnih.govjci.org This methodology allows for the precise identification and quantification of metabolic products, even at very low concentrations.
For instance, studies have used [³H]androstenedione as a substrate in incubations with prostate tissue fractions to track its conversion to [³H]dihydrotestosterone, thereby measuring 5α-reductase activity. nih.gov Similarly, the synthesis of labeled 5α-androstanedione from radiolabeled androstenedione has been tracked using microsomes from cancer cells to identify the active metabolic pathways, such as the 5α-dione pathway that bypasses testosterone. researchgate.netnih.gov
This technique has been instrumental in discovering alternative androgen synthesis pathways. Research in the tammar wallaby, for example, involved incubating testes with [³H]progesterone, which revealed a pathway to 5α-androstane-3α,17β-diol that does not use testosterone as an intermediate. nih.govunimelb.edu.au In studies on human adipocytes, radioactive tracing of testosterone revealed minimal formation of 5α-DHT, indicating that these cells primarily metabolize, rather than produce, the potent androgen. nih.gov The use of radiolabeled compounds is not limited to metabolic tracing; it is also applied in radioimmunoassays for the sensitive detection of this compound and its metabolites in plasma and other biological fluids. osti.gov
In Vivo Animal Models for Physiological and Pathophysiological Research
In vivo animal models are indispensable for understanding the complex physiological and pathophysiological roles of this compound. These models allow for the investigation of androgen action in a whole-organism context, which is impossible to replicate in vitro. Genetically modified rodents and studies in other mammalian species have provided profound insights into male sexual development, reproductive function, and the pathogenesis of androgen-dependent diseases.
Murine and Rodent Models (e.g., Knockout Mice, Pseudohermaphroditic Rats)
Murine and rodent models have been fundamental in dissecting the mechanisms of androgen action. The development of knockout mice, particularly those targeting the androgen receptor (AR) or 5α-reductase enzymes, has been revolutionary.
Knockout Mice: Global or tissue-specific AR knockout (ARKO) mice, generated using the Cre-loxP system, have been crucial for studying the function of androgens in various tissues. nih.govpnas.org Male mice with a global AR knockout exhibit a female-like appearance, significantly smaller testes, and arrested spermatogenesis, demonstrating the critical role of androgen signaling in male development. pnas.org Tissue-specific knockouts have allowed for more nuanced investigations, such as deleting the AR in Sertoli cells to confirm their role as the primary mediators of androgen regulation in spermatogenesis. bioscientifica.com Similarly, steroid 5α-reductase type 1 (Srd5a1) deficient mice have been used to investigate the role of this enzyme in processes like endometrial decidualization, revealing impaired vascular development. frontiersin.org Mice deficient in both 5α-reductase isozymes still show unexpected virilization, pointing to complex compensatory mechanisms. nih.gov
Pseudohermaphroditic Rats: The Stanley-Gumbreck pseudohermaphroditic rat is a classic model for studying androgen insensitivity syndrome. nih.gov These genetically male rats have a female phenotype due to an inherited defect that leads to tissue insensitivity to androgens. dntb.gov.uanih.gov Studies on this model have shown that while the metabolism of testosterone to dihydrotestosterone (B1667394) is normal, the intranuclear retention of the metabolite is defective, suggesting an abnormality in the androgen receptor protein. nih.gov This model has been vital for distinguishing between defects in androgen synthesis and androgen action, confirming that the pseudohermaphroditic state is due to end-organ resistance. jci.orgoup.com
| Model | Genetic Defect | Key Phenotype/Finding | Research Application | Reference |
|---|---|---|---|---|
| Global Androgen Receptor Knockout (ARKO) Mouse | Global deletion of the Androgen Receptor (AR) gene | Male mice have female external genitalia, small testes, arrested spermatogenesis. | Studying the overall role of androgen signaling in male development and physiology. | pnas.orgoup.com |
| Sertoli Cell-Specific ARKO Mouse | AR gene deleted specifically in Sertoli cells | Impaired spermatogenesis, confirming Sertoli cells as key mediators of androgen action in the testes. | Dissecting the cell-specific roles of androgens in fertility. | bioscientifica.com |
| 5α-Reductase Knockout (Srd5a1-/-) Mouse | Deletion of the steroid 5α-reductase type 1 gene | Reduced fecundity, impaired endometrial decidualization and vascular remodeling. | Investigating the specific roles of SRD5A1 in reproduction and other physiological processes. | frontiersin.org |
| Pseudohermaphroditic (Stanley-Gumbreck) Rat | Inherited end-organ insensitivity to androgens | Male genotype with a female phenotype; defective intranuclear retention of DHT. | Modeling androgen insensitivity syndrome; studying the mechanisms of androgen resistance. | dntb.gov.uanih.gov |
Emerging Research Areas and Therapeutic Implications
Development of Pharmacological Modulators Targeting 5alpha-Androstan-3-one Pathways
The metabolic pathways involving this compound, a derivative of dihydrotestosterone (B1667394) (DHT), are significant targets for pharmacological intervention in a variety of androgen-dependent conditions. Research has focused on modulating the enzymes that produce this steroid and its interaction with the androgen receptor (AR).
The synthesis of this compound is dependent on the action of 5α-reductase, an enzyme that converts testosterone (B1683101) into the more potent androgen, DHT. nih.gov Consequently, inhibitors of this enzyme are a primary strategy for reducing the levels of DHT and its subsequent metabolites.
5α-reductase inhibitors (5-ARIs) are a class of drugs that competitively block this enzyme, thereby decreasing the production of DHT. amegroups.orgrxlist.com This reduction in DHT levels is the principal mechanism behind their therapeutic effects in conditions exacerbated by this potent androgen. wikipedia.org There are three known isozymes of 5α-reductase (type 1, 2, and 3). wikipedia.orgjddonline.com
Commercially available 5-ARIs, such as finasteride (B1672673) and dutasteride, have demonstrated significant efficacy in reducing DHT levels. amegroups.org Finasteride primarily inhibits the type 2 and 3 isoenzymes, leading to a reduction in serum DHT by approximately 70%. wikipedia.org Dutasteride is a broader inhibitor, acting on all three isoenzymes, which results in a more profound suppression of serum DHT, by as much as 95%. wikipedia.org
The table below summarizes key characteristics of prominent 5-alpha-reductase inhibitors.
| Inhibitor | Isoenzyme(s) Inhibited | Effect on Serum DHT |
| Finasteride | Type 2 and 3 | ~70% reduction |
| Dutasteride | Type 1, 2, and 3 | Up to 95% reduction |
These inhibitors are primarily used in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss). nih.govwikipedia.org By lowering DHT concentrations, these drugs can help shrink an enlarged prostate and slow hair loss. rxlist.com
While enzyme inhibitors reduce the production of androgens, another therapeutic strategy involves modulating the androgen receptor (AR) itself. Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the AR and exhibit tissue-specific effects. nih.gov Unlike traditional anabolic steroids, SARMs aim to produce the beneficial anabolic effects in muscle and bone while minimizing unwanted androgenic effects in tissues like the prostate. wikipedia.orgnih.gov
The development of SARMs originated from modifying the structure of existing androgen molecules, including androstane (B1237026) derivatives. acs.org The goal is to create compounds that induce a specific conformational change in the AR upon binding. This altered conformation influences the interaction of the receptor with co-regulator proteins, leading to tissue-selective gene expression. nih.gov
Research has led to the discovery of various structural classes of nonsteroidal SARMs, which are not substrates for enzymes like 5α-reductase or aromatase. nih.govnih.gov This characteristic prevents their conversion into DHT or estrogens, thereby avoiding some of the side effects associated with testosterone therapy. nih.gov Preclinical and early clinical trials have shown that SARMs can increase lean body mass and bone density with minimal impact on the prostate. wikipedia.orgnih.gov
Key features of SARMs include:
Tissue Selectivity: Elicit agonist activity in anabolic tissues (muscle, bone) and partial agonist or antagonist activity in androgenic tissues (prostate). wikipedia.org
Oral Bioavailability: Many SARMs are designed for oral administration, offering an advantage over injectable testosterone therapies. nih.gov
Diverse Chemical Structures: Include classes such as aryl propionamides, quinolinones, and bicyclic hydantoins. nih.govlupinepublishers.com
Novel Therapeutic Strategies in Androgen-Related Diseases
Emerging research is exploring novel therapeutic avenues for androgen-related diseases that go beyond direct androgen receptor blockade or synthesis inhibition.
In advanced prostate cancer, tumors can become resistant to androgen deprivation therapy and progress to a stage known as castration-resistant prostate cancer (CRPC). nih.gov While some resistance mechanisms involve the reactivation of the AR signaling axis, research has also identified AR-independent pathways that drive cancer progression. nih.govoncotarget.com
One area of investigation involves the metabolites of DHT. For instance, the DHT metabolite 5alpha-androstane-3alpha,17beta-diol (B1664111) (3α-diol) has been shown to support the survival and proliferation of prostate cancer cells through AR-independent signaling. nih.govresearchgate.net This metabolite can activate signaling pathways like Akt and β-catenin, promoting cell growth even in the absence of a functional AR. nih.govresearchgate.net This suggests that future therapies for advanced prostate cancer might need to target the enzymes that produce such metabolites, like 3α-hydroxysteroid dehydrogenases (3α-HSDs), to block these alternative growth pathways. nih.gov
Other AR-independent mechanisms contributing to therapy resistance include:
Neuroendocrine differentiation. nih.gov
Alterations in cell metabolism. nih.gov
Activation of DNA damage repair pathways. nih.gov
Immune-mediated mechanisms. nih.gov
The role of 5α-reductase and its products is well-established in several dermatological conditions. jddonline.com Androgen-stimulated skin disorders such as androgenic alopecia (pattern hair loss), acne, and hirsutism are driven by the action of DHT on hair follicles and sebaceous glands. jddonline.com Therefore, 5α-reductase inhibitors are used to manage these conditions. wikipedia.org Finasteride, for example, is approved for the treatment of male androgenic alopecia. jddonline.com
Advancements in Steroid Metabolomics and Systems Biology Approaches
Understanding the intricate network of steroid synthesis and action requires advanced analytical approaches. Steroid metabolomics and systems biology are providing new insights into the role of steroids like this compound in health and disease.
Steroid metabolomics involves the comprehensive measurement and analysis of all steroids and their metabolites within a biological system. nih.gov Using techniques like mass spectrometry, researchers can quantify dozens of steroid hormones from a single sample, creating a detailed "steroid profile." birmingham.ac.uknih.gov This approach allows for the identification of enzymatic dysregulation in various disorders. For instance, analyzing the urine steroid metabolome can help diagnose congenital adrenal hyperplasia by revealing characteristic patterns of precursor accumulation. nih.gov This powerful tool is enhancing the diagnosis and understanding of endocrine disorders by providing a global view of steroid pathways. nih.govbirmingham.ac.uk
Systems biology integrates this metabolomic data with other "omics" data (genomics, transcriptomics, proteomics) to model complex biological systems. frontiersin.orgmetabolomics.se Instead of focusing on a single molecule or pathway, systems biology aims to understand the interactions between all components. nih.govnih.gov This approach can identify critical nodes or "hubs" in signaling networks and predict how the system will respond to perturbations, such as treatment with a pharmacological modulator. plos.org By applying systems biology to the study of this compound pathways, researchers can better understand its role in the broader context of cellular signaling and identify novel therapeutic targets for complex diseases. frontiersin.orgmetabolomics.se
Unexplored Biological Activities and Future Research Directions
While this compound is recognized within the metabolic cascade of potent androgens, its specific biological functions have been largely overshadowed by its more extensively studied precursors and derivatives, such as testosterone and dihydrotestosterone (DHT). The majority of existing research focuses on its role as an intermediate, leaving its potential intrinsic activities poorly defined. Consequently, the field is poised for significant discoveries, with several key areas emerging as promising avenues for future investigation. These research directions aim to elucidate whether this compound is merely a metabolic waypoint or a bioactive steroid with unique signaling capabilities and therapeutic potential.
Neurosteroid Activity and Neuromodulation
A primary area for future exploration is the potential neuroactive properties of this compound. This hypothesis is built upon the well-documented actions of related androstane steroids. For instance, metabolites such as 5α-androstane-3α,17β-diol are known to be potent positive allosteric modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain. nih.govfrontiersin.orgnih.gov These neurosteroids can influence neuronal excitability, seizure susceptibility, anxiety, and mood. nih.govnih.gov
Given that this compound is a direct metabolic neighbor to these compounds, it is plausible that it possesses its own direct modulatory effects on neuronal receptors. Future research should systematically screen this compound for activity at GABA-A, NMDA, and other ligand-gated ion channels. Understanding these interactions could reveal novel mechanisms by which the androgen metabolic pathway influences brain function and could present new therapeutic targets for neurological and psychiatric conditions. oup.comoup.com
Androgen Receptor-Independent Signaling
Modern steroid research increasingly recognizes that the biological effects of hormones are not limited to their classical, genomic actions mediated by nuclear receptors. Many steroid metabolites exert rapid, non-genomic effects by interacting with membrane-bound receptors and activating cytoplasmic signaling cascades. Studies on the DHT metabolite 5α-androstane-3α,17β-diol have shown that it can support prostate cancer cell survival and proliferation through androgen receptor (AR)-independent pathways, such as the PI3K/Akt signaling cascade. nih.govnih.govresearchgate.net
This raises the critical and unexplored question of whether this compound can also initiate such non-genomic signaling. Future investigations are needed to determine if this compound can trigger rapid cellular responses in tissues like the prostate, skeletal muscle, and the central nervous system, independent of AR transactivation. Identifying novel signaling pathways for this compound could reshape our understanding of androgen biology, particularly in the context of hormone-insensitive cancers and other pathologies.
Receptor Binding Promiscuity and Off-Target Effects
The evolution of steroid hormone receptors suggests a degree of "promiscuity," where a single steroid may interact with multiple receptor types. plos.org While this compound is structurally an androgen, its binding affinity and activity have not been comprehensively profiled across the full spectrum of steroid receptors. For example, the related metabolite 5α-androstane-3β,17β-diol is known to be an agonist for the estrogen receptor beta (ERβ), mediating effects on the stress axis. frontiersin.org
A crucial direction for future research is to conduct extensive binding and functional assays to determine if this compound interacts with other nuclear receptors, including different estrogen and progesterone (B1679170) receptor isoforms, as well as orphan receptors. Uncovering such "off-target" interactions would be vital for understanding its complete biological activity profile and could reveal unexpected roles in physiology and disease.
Direct Roles in Metabolic Regulation
The influence of androgens on body composition, lipid profiles, and glucose metabolism is well-established. westernsydney.edu.au However, these effects are typically attributed to testosterone and DHT. The specific contribution of individual metabolites like this compound remains largely uncharacterized. It is currently unknown whether it has direct effects on key metabolic tissues, such as the liver, adipose tissue, and skeletal muscle, or if its effects are solely due to its position in the metabolic pathway.
Future studies should aim to isolate the actions of this compound on metabolic processes. Research could explore its influence on hepatic glucose production, lipogenesis, and insulin (B600854) sensitivity. mdpi.com Such investigations could clarify the complex interplay of the full androgen metabolome in maintaining metabolic homeostasis and could identify new players in the development of metabolic syndrome, type 2 diabetes, and cardiovascular disease. mdpi.com
The following table summarizes key areas for future research into the biological activities of this compound.
| Research Area | Rationale | Key Questions to Address |
| Neurosteroid Activity | Close structural and metabolic relationship to known neuroactive steroids like 5α-androstane-3α,17β-diol. nih.govfrontiersin.org | Does it bind to or modulate GABA-A, NMDA, or other neuronal receptors? Can it alter neuronal excitability or synaptic plasticity? |
| Non-Genomic Signaling | Other androgen metabolites (e.g., 5α-androstane-3α,17β-diol) are known to activate AR-independent pathways like PI3K/Akt. nih.govnih.gov | Can it trigger rapid, non-genomic responses in cells? Does it interact with membrane-bound receptors or G-protein coupled receptors? |
| Receptor Promiscuity | Steroid receptors can exhibit broad ligand specificity. The related 3β-diol metabolite interacts with estrogen receptor beta (ERβ). plos.orgfrontiersin.org | Does it bind to and activate/inhibit other steroid receptors (e.g., ERα, ERβ, PR) or orphan nuclear receptors? |
| Metabolic Regulation | The specific roles of individual androgen metabolites in regulating hepatic and peripheral metabolism are poorly understood. westernsydney.edu.aumdpi.com | Does it directly influence glucose uptake, lipogenesis, or insulin signaling in liver, muscle, or adipose cells? |
Q & A
Q. How can researchers apply the FINER criteria to formulate hypothesis-driven studies on 5α-Androstan-3-one’s role in non-genomic signaling?
- Methodological Answer : Ensure the research question is F easible (e.g., accessible cell models), I nteresting (addresses gaps in non-genomic AR signaling), N ovel (explores understudied pathways like PI3K/AKT), E thical (uses approved protocols for animal studies), and R elevant (links to diseases like prostate cancer). Pilot studies should confirm technical viability before large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
